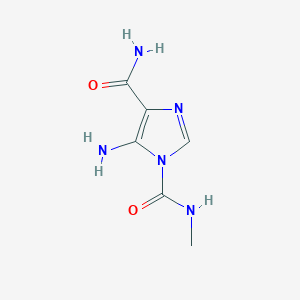

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

描述

属性

IUPAC Name |

5-amino-1-N-methylimidazole-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNTADHDRGUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188612-53-5 | |

| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide typically involves the reaction of diaminomaleonitrile with 2-bromo tribenzoyl ribose. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar largely as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, ensuring higher yields and purity.

化学反应分析

Types of Reactions:

Reduction: Reduction reactions are possible, but detailed conditions are not specified.

Substitution: The compound can participate in substitution reactions, particularly involving the amino and carbamoyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions could produce various substituted imidazoles .

科学研究应用

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide plays a significant role in various biological processes:

- AMPK Activation: It acts as an activator of AMP-activated protein kinase (AMPK), influencing cellular energy homeostasis. Activation of AMPK leads to enhanced glucose uptake, increased fatty acid oxidation, and modulation of lipid metabolism .

Medicinal Applications

The compound is particularly notable for its role in cancer treatment:

- Temozolomide Metabolite: As a metabolite of temozolomide, it contributes to the drug's efficacy in treating glioblastoma and other cancers by inducing DNA damage in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Enhanced cytotoxicity observed in glioblastoma cells when combined with temozolomide. |

| Study 2 | Metabolic Regulation | Activation of AMPK led to improved glucose metabolism in diabetic models. |

| Study 3 | Antiviral Screening | Identified structural analogs with significant inhibitory effects against dengue virus (DENV) and yellow fever virus (YFV). |

Detailed Findings from Selected Studies

Anticancer Effects:

A study published in Cancer Research demonstrated that co-treatment with this compound and temozolomide significantly increased apoptosis rates in glioblastoma cells compared to treatment with temozolomide alone .

Metabolic Regulation Research:

Research published in the Diabetes journal found that administration of this compound led to enhanced insulin sensitivity and glucose uptake in skeletal muscle cells .

Antiviral Activity Assessment:

High-throughput screening assays indicated that related imidazole derivatives exhibited potent antiviral activity against DENV, showcasing the potential for further exploration of this compound's analogs .

作用机制

The mechanism of action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide involves its role as a metabolite of temozolomide. Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and apoptosis in cancer cells . The compound itself may interact with various molecular targets and pathways, contributing to its overall biological effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 5-Amino-1-N-methylimidazole-1,4-dicarboxamide

- CAS Number : 188612-53-5

- Molecular Formula : C₆H₉N₅O₂

- Molecular Weight : 183.17 g/mol

- Structure: Features an imidazole ring substituted with amino, methyl, and two carboxamide groups at positions 1 and 4.

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide and Analogs

*Note: CAS 188612-53-5 is shared due to structural overlap in Temozolomide impurity nomenclature .

Structural and Functional Differences

Core Heterocycle: The target compound and 5-Amino-1H-imidazole-4-carboxamide share an imidazole backbone. However, the latter lacks the N1-methyl and one carboxamide group, reducing its molecular weight and altering solubility . Benzimidazole derivatives (e.g., 5-Amino-1-methyl-1H-benzimidazole-2-propanol) feature a fused benzene ring, enhancing aromaticity and lipophilicity compared to imidazoles .

Substituent Effects: The N1-methyl group in the target compound increases steric hindrance and may reduce metabolic degradation compared to non-methylated analogs like 5-Amino-1H-imidazole-4-carboxamide . Dicarboxamide vs.

Role in Pharmaceuticals: While this compound is specific to Temozolomide, 5-Amino-1H-imidazole-4-carboxamide (AIC) is a broader intermediate in nucleotide synthesis and has been studied for antitumor activity .

Physicochemical and Pharmacological Comparisons

- Solubility :

- Stability :

- Analytical Relevance :

Research Findings

- Synthetic Pathways: The target compound is synthesized via alkylation reactions, as evidenced by a related derivative, 5-amino-N1-(2-chloroethyl)-1H-imidazole-1,4-dicarboxamide, produced by quenching with water and ethyl acetate .

- Impurity Profiling: Studies emphasize quantifying this compound at <0.1% in Temozolomide to meet regulatory standards .

生物活性

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, commonly known as a metabolite of temozolomide, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 183.17 g/mol. The compound features an imidazole ring and possesses both amino and carboxamide functional groups, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its role as an AMPK (AMP-activated protein kinase) activator. AMPK plays a critical role in cellular energy homeostasis, influencing various metabolic pathways. Activation of AMPK by this compound can lead to:

- Enhanced glucose uptake

- Increased fatty acid oxidation

- Modulation of lipid metabolism

This mechanism underlines its potential therapeutic effects in metabolic disorders such as diabetes and obesity.

Antitumor Activity

As a metabolite of temozolomide, this compound contributes to the drug's efficacy in treating certain cancers, particularly glioblastoma and melanoma. Temozolomide functions as an alkylating agent that methylates DNA, leading to apoptosis in cancer cells. The biological activity of this compound is thus closely linked to its role in enhancing the cytotoxic effects of temozolomide .

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties against various viruses. For instance, high-throughput screening has shown that certain imidazole derivatives can inhibit the replication of dengue virus (DENV) and yellow fever virus (YFV). While specific data on this compound's direct antiviral activity is limited, its structural similarity to effective antiviral agents suggests potential in this area .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated enhanced cytotoxicity in glioblastoma cells when combined with temozolomide. |

| Study 2 | Metabolic Regulation | Showed activation of AMPK leading to improved glucose metabolism in diabetic models. |

| Study 3 | Antiviral Screening | Identified structural analogs with significant inhibitory effects against DENV and YFV. |

Detailed Findings from Selected Studies

Study on Anticancer Effects:

A study published in Cancer Research evaluated the synergistic effects of this compound with temozolomide on glioblastoma cells. The results indicated that co-treatment significantly increased apoptosis rates compared to treatment with temozolomide alone.

Metabolic Regulation Research:

Research published in Diabetes journal explored the activation of AMPK by this compound. It was found that administration led to enhanced insulin sensitivity and glucose uptake in skeletal muscle cells .

Antiviral Activity Assessment:

A high-throughput screening assay reported the antiviral properties of imidazole derivatives against DENV. Although not directly tested on this compound, related compounds showed promising results with EC50 values indicating potent inhibition .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a derivative synthesis (e.g., 5-amino-N1-(2-chloroethyl)-analog) employs overnight stirring of precursors in aqueous/organic phases, followed by quenching with water and sequential washing with ethyl acetate and water to isolate the product (72% yield). Optimization includes adjusting reaction time, temperature (e.g., 25°C), and stoichiometry of reagents like sodium acetate or acetic acid as catalysts . Refluxing in acetic acid (3–5 hours) is another strategy for imidazole-carboxamide derivatives, enhancing crystallinity for easier purification .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns, particularly for distinguishing between N1-methyl and carboxamide groups .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity validation using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns, critical for verifying isotopic labeling or degradation products .

Q. How is this compound standardized for pharmaceutical reference materials?

- Methodological Answer : Reference standards (e.g., 25 mg or 100 mg batches) are prepared under ISO 17034/17025 guidelines. Purity is ensured via HPLC, and stability is monitored under controlled storage (2–8°C). Impurity profiling includes spiking with known degradants (e.g., Temozolomide acid) to validate analytical methods .

Advanced Research Questions

Q. What strategies enable isotopic labeling (e.g., 13C, 15N) to track metabolic or enzymatic pathways?

- Methodological Answer : Isotopic analogs (e.g., 13C2,15N-labeled) are synthesized using enriched precursors (e.g., 13C-formaldehyde or 15N-ammonia). Characterization via HRMS and isotope-specific NMR detects label incorporation. For metabolic studies, labeled compounds are incubated with cell lysates, and tracer analysis (e.g., LC-MS/MS) quantifies metabolite formation .

Q. How does pH and temperature affect the compound’s stability, and what degradation products form?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 6–12 months identify degradants like 4-diazo-imidazole-5-carboxamide or hydrolyzed dicarboxylic acids. Forced degradation under acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at 60°C for 24 hours, followed by HPLC-UV/MS, maps degradation pathways. Buffered solutions (pH 1–9) at 37°C simulate physiological conditions .

Q. What computational or crystallographic methods elucidate interactions with enzymatic targets (e.g., proteases)?

- Methodological Answer : Co-crystallization with target enzymes (e.g., SARS-CoV-2 main protease) reveals binding modes. Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carboxamide groups and catalytic residues (e.g., His41/Cys145). PanDDA analysis of X-ray diffraction data (e.g., PDB ID: 5RE5) validates ligand occupancy and conformational changes .

Q. How can synthetic byproducts or impurities be minimized during large-scale synthesis?

- Methodological Answer : Process optimization includes:

- Catalyst Screening : Transition metals (e.g., Ru-complexes) improve regioselectivity in imidazole ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) removes dimethyl sulfoxide (DMSO) or unreacted intermediates .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。